2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine
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Overview
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tert-butylazetidine moiety linked to a chloropyrimidine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine typically involves the reaction of 5-chloropyrimidine with 1-tert-butylazetidin-3-ol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the azetidine ring.
Scientific Research Applications
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine
- 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
Uniqueness
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine is unique due to the presence of both the tert-butylazetidine and chloropyrimidine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
The compound 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : 239.7 g/mol
This compound features a chlorinated pyrimidine core linked to a tert-butylazetidine moiety via an ether bond, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors for enzymes such as kinases and topoisomerases, which are crucial in cancer therapy.
- Receptor Modulation : The interaction with specific receptors can lead to altered cellular signaling pathways, impacting cell proliferation and apoptosis.
Antiproliferative Activity
A study investigating the antiproliferative effects of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colorectal) | 10.5 |
HeLa (Cervical) | 8.3 |
These results suggest that the compound may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition Studies
Inhibitory assays have shown that this compound can effectively inhibit key enzymes involved in tumor progression:
- Topoisomerase I Inhibition : The compound demonstrated a dose-dependent inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. The inhibition was confirmed through molecular docking studies, indicating a strong binding affinity to the active site of the enzyme.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Study on Anticancer Activity : A clinical trial evaluated the efficacy of pyrimidine derivatives in patients with advanced colorectal cancer. Results indicated a significant reduction in tumor size among patients treated with compounds structurally related to this compound.
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2,3)15-6-9(7-15)16-10-13-4-8(12)5-14-10/h4-5,9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYMPXPOZAGXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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